Ethyl 6-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate
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Overview
Description
Ethyl 6-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate typically involves the bromination of ethyl 2-oxo-1,2-dihydroquinoline-4-carboxylate. The reaction is carried out under controlled conditions using bromine or a brominating agent. The process involves the following steps:
Starting Material: Ethyl 2-oxo-1,2-dihydroquinoline-4-carboxylate.
Bromination: The starting material is treated with bromine in the presence of a solvent such as acetic acid or chloroform.
Isolation: The product is isolated and purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of quinoline N-oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used in solvents like methanol or dimethyl sulfoxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Major Products Formed
Substitution Products: Various substituted quinoline derivatives.
Reduction Products: Reduced quinoline derivatives.
Oxidation Products: Quinoline N-oxides.
Scientific Research Applications
Ethyl 6-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antibacterial and anticancer compounds.
Biological Studies: The compound is studied for its biological activities, including its effects on various cellular pathways.
Chemical Research: It serves as a precursor for the synthesis of other quinoline derivatives with diverse chemical properties.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: Known for its biological activities and used in similar applications.
Ethyl 1-allyl-4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate: Exhibits analgesic properties and is used in medicinal chemistry.
Ethyl 1-hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate: Used in chemical research for its unique properties.
Uniqueness
Ethyl 6-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new therapeutic agents and chemical processes.
References
Biological Activity
Ethyl 6-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C12H10BrN1O3 and a molecular weight of approximately 296.1167 g/mol. Its structure features a bromine atom at the 6-position of the quinoline ring, a carboxylate group at the 4-position, and a carbonyl group at the 2-position. These unique structural characteristics contribute to its biological activity and potential therapeutic applications.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties . Various studies have demonstrated its effectiveness against several bacterial strains.
Table 1: Antimicrobial Activity Against Bacterial Strains
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli ATCC 35128 | 15 µM |
This compound | S. aureus | 20 µM |
This compound | P. aeruginosa | 25 µM |
These results suggest that this compound can serve as a potential lead for developing new antibacterial agents, especially in light of rising antibiotic resistance.
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promise in anticancer research . Studies have indicated that it can inhibit cancer cell proliferation through various mechanisms.
Case Study: Anticancer Mechanisms
A study examined the effects of this compound on human cancer cell lines. The compound was found to induce apoptosis in breast cancer cells by activating caspase pathways and modulating Bcl-2 family proteins. The results are summarized below:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 (Breast) | 12 | Induction of apoptosis via caspase activation |
HeLa (Cervical) | 15 | Cell cycle arrest and apoptosis |
A549 (Lung) | 18 | Inhibition of proliferation |
Pharmacological Potential
The pharmacological profile of this compound is further enhanced by its ability to interact with various biological targets. Interaction studies indicate that it may act as an inhibitor for specific enzymes involved in disease pathways.
Table 2: Enzyme Inhibition Studies
Enzyme | Inhibition Type | IC50 (µM) |
---|---|---|
HIV Integrase | Competitive Inhibition | >100 |
Topoisomerase II | Noncompetitive Inhibition | 25 |
Cyclooxygenase (COX) | Partial Inhibition | 30 |
These findings highlight the versatility of this compound as a potential therapeutic agent across multiple disease states.
Properties
CAS No. |
848843-34-5 |
---|---|
Molecular Formula |
C12H10BrNO3 |
Molecular Weight |
296.12 g/mol |
IUPAC Name |
ethyl 6-bromo-2-oxo-1H-quinoline-4-carboxylate |
InChI |
InChI=1S/C12H10BrNO3/c1-2-17-12(16)9-6-11(15)14-10-4-3-7(13)5-8(9)10/h3-6H,2H2,1H3,(H,14,15) |
InChI Key |
ZNETYHKHYFBXJG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)NC2=C1C=C(C=C2)Br |
Origin of Product |
United States |
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